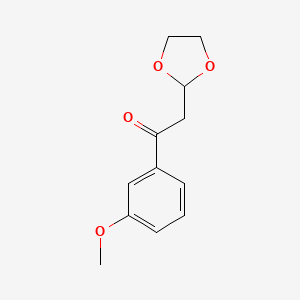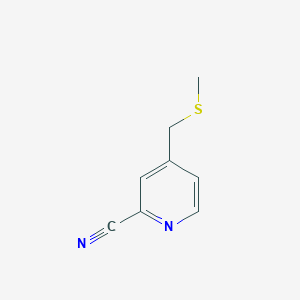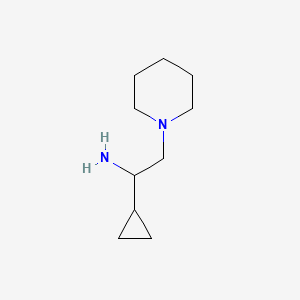
4-アミノ-2-イソブトキシ安息香酸
概要
説明
4-Amino-2-isobutoxybenzoic acid is a chemical compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group at the fourth position and an isobutoxy group at the second position on the benzoic acid ring. Aminobenzoic acids are known for their diverse applications in biochemistry, medicinal chemistry, and industrial processes.
科学的研究の応用
4-Amino-2-isobutoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that amino acids, in general, play a crucial role in regulating skeletal muscle metabolism . They are essential for maintaining skeletal muscle mass, improving muscle strength, and function .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, inhibits folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid
Biochemical Pathways
Amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Pharmacokinetics
Peptides, which are polymers of amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . Due to their large size and relatively poor membrane permeability, they are typically administered parenterally .
Result of Action
A study on 4-aminobenzoic acid derivatives showed that simple chemical modification resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus .
Action Environment
It’s worth noting that the environment can significantly impact the synthesis and function of amino acids . For instance, the most effective catalysts for enantioselective amino acid synthesis are coordination complexes of rhodium(I) with 1,5-cyclooctadiene (COD) and a chiral diphosphine .
生化学分析
Cellular Effects
The effects of 4-Amino-2-isobutoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 4-Amino-2-isobutoxybenzoic acid can induce cytotoxicity by disrupting mitochondrial function and promoting oxidative stress . This compound also affects cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 4-Amino-2-isobutoxybenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, it has been found to inhibit the activity of certain enzymes involved in DNA synthesis, leading to reduced cell proliferation . Additionally, 4-Amino-2-isobutoxybenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-isobutoxybenzoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that 4-Amino-2-isobutoxybenzoic acid can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 4-Amino-2-isobutoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects . At higher doses, it can cause significant adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity . These findings highlight the importance of dose optimization in potential therapeutic applications of 4-Amino-2-isobutoxybenzoic acid .
Metabolic Pathways
4-Amino-2-isobutoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Amino-2-isobutoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amino acid transporters, facilitating its intracellular accumulation . The compound’s distribution within tissues can affect its localization and biological activity, influencing its therapeutic and toxic effects .
Subcellular Localization
4-Amino-2-isobutoxybenzoic acid exhibits specific subcellular localization, which can impact its activity and function . It can be targeted to particular cellular compartments, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isobutoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reductive amination of 4-aminobenzoic acid with isobutyl alcohol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol with glacial acetic acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4-Amino-2-isobutoxybenzoic acid may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro-2-isobutoxybenzoic acid
Reduction: 4-Amino-2-isobutoxybenzyl alcohol
Substitution: 4-Amino-2-alkoxybenzoic acids
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Lacks the isobutoxy group, making it less lipophilic.
2-Amino-4-isobutoxybenzoic acid: The positions of the amino and isobutoxy groups are reversed.
4-Amino-2-methoxybenzoic acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
4-Amino-2-isobutoxybenzoic acid is unique due to the presence of both an amino group and an isobutoxy group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-amino-2-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGRGGIUTGMJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)
![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)


![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)

![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)






